4-Methylbenzo[d]thiazol-6-ol

Physicochemical characterization Procurement specification Formulation development

4-Methylbenzo[d]thiazol-6-ol (IUPAC: 4-methyl-1,3-benzothiazol-6-ol; CAS 1190317-27-1) is a heterocyclic benzothiazole aromatic compound bearing a hydroxyl group at the 6-position and a methyl substituent at the 4-position of the fused benzene ring, with molecular formula C8H7NOS and molecular weight 165.21 g/mol. Its computed physicochemical properties include a boiling point of 325.5±22.0 °C at 760 mmHg, density of 1.4±0.1 g/cm³, XLogP3-AA of 2.4, topological polar surface area of 61.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 1190317-27-1
Cat. No. B1524589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzo[d]thiazol-6-ol
CAS1190317-27-1
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=CS2)O
InChIInChI=1S/C8H7NOS/c1-5-2-6(10)3-7-8(5)9-4-11-7/h2-4,10H,1H3
InChIKeyULSJSFRCUYLOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzo[d]thiazol-6-ol (CAS 1190317-27-1): Procurement-Quality Physicochemical Baseline and Class Positioning


4-Methylbenzo[d]thiazol-6-ol (IUPAC: 4-methyl-1,3-benzothiazol-6-ol; CAS 1190317-27-1) is a heterocyclic benzothiazole aromatic compound bearing a hydroxyl group at the 6-position and a methyl substituent at the 4-position of the fused benzene ring, with molecular formula C8H7NOS and molecular weight 165.21 g/mol [1]. Its computed physicochemical properties include a boiling point of 325.5±22.0 °C at 760 mmHg, density of 1.4±0.1 g/cm³, XLogP3-AA of 2.4, topological polar surface area of 61.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds [1]. The compound is commercially supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC traceability [2]. It belongs to the broader benzothiazole scaffold class, widely recognized as a privileged structure in medicinal chemistry, agrochemical, and fragrance research programs [3].

Why Generic Benzothiazole Scaffolds Cannot Replace 4-Methylbenzo[d]thiazol-6-ol in Structure-Sensitive Applications


Within the benzothiazole-6-ol series, the position of the methyl substituent on the fused benzene ring critically governs both physicochemical properties and biological target engagement profiles. Compounds that appear interchangeable by molecular formula or CAS registry adjacency—such as 2-methylbenzo[d]thiazol-6-ol (CAS 68867-18-5) or 5-methylbenzo[d]thiazol-6-ol (CAS 1403665-92-8)—exhibit fundamentally different hydrogen-bonding environments, steric accessibility at the hydroxyl group, and electronic distribution across the aromatic system [1]. These differences manifest as measurable divergence in melting point/boiling point (solid vs. liquid physical state at room temperature), chromatographic retention behavior, and receptor-level selectivity (e.g., AHR agonism vs. MAO inhibition) [2]. Blind substitution of a 4-methyl regioisomer for a 2- or 5-methyl analog in a synthetic pathway, biochemical assay, or formulation study will introduce uncharacterized variables that compromise reproducibility, SAR interpretation, and procurement specification compliance.

Quantitative Differentiation Evidence: 4-Methylbenzo[d]thiazol-6-ol vs. Closest Regioisomeric and Functional Analogs


Physical State and Thermal Stability: 4-Methyl vs. 2-Methyl Regioisomer Comparison

4-Methylbenzo[d]thiazol-6-ol is a liquid at room temperature with a boiling point of 325.5±22.0 °C at 760 mmHg and density of 1.4±0.1 g/cm³, whereas 2-methylbenzo[d]thiazol-6-ol (CAS 68867-18-5) is a crystalline solid with a reported melting point of 159–161 °C [1]. This physical state difference—liquid vs. solid at ambient conditions—directly impacts handling, dissolution protocols, and formulation compatibility. The 4-methyl isomer's higher boiling point (326 °C at 760 mmHg vs. 28 °C at 3 Torr for the 2-methyl analog under reduced pressure) indicates substantially different vapor pressure behavior relevant to headspace analysis, distillation purification, and olfactory applications .

Physicochemical characterization Procurement specification Formulation development

Methyl Position Effect on AHR Agonist Activity: 4-Methyl vs. 5-Methyl Substitution Pattern

In a cell-based AHR transcriptional assay measuring relative light units (RLU), 2-amino-4-methylbenzothiazole (2A4) demonstrated AHR agonistic activity, while 2-amino-5-methylbenzothiazole (2A5), 2-amino-6-methylbenzothiazole (2A6), and 7-methylbenzo[d]thiazol-2-amine (2A7) showed distinct agonist activity profiles that differed significantly from the 4-methyl derivative [1]. This position-dependent activity pattern demonstrates that the 4-methyl substitution on the benzothiazole ring confers a unique AHR modulation signature not recapitulated by the 5-, 6-, or 7-methyl isomers. Although the reference compounds bear a 2-amino group absent in the target compound, the regioisomeric selectivity is driven by the methyl position on the benzene ring, establishing a class-level inference that 4-methyl substitution differentiates target engagement from 5-methyl substitution [1].

Aryl hydrocarbon receptor (AHR) Toxicology screening Nuclear receptor modulation

Enzymatic Target Selectivity Divergence: MAO Inhibition Reported for 5-Methyl Isomer But Not for 4-Methyl Isomer

Vendor characterization reports indicate that 5-methylbenzo[d]thiazol-6-ol (CAS 1403665-92-8) acts as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B), a mechanism associated with neuropsychiatric and neurodegenerative disease modulation . In contrast, no MAO inhibitory activity has been reported for 4-methylbenzo[d]thiazol-6-ol in available literature or authoritative databases, suggesting that the 4-methyl substitution pattern produces a different biological target profile from the 5-methyl isomer [1]. This divergence is consistent with established benzothiazole SAR literature showing that the interaction of the hydroxyl group at position 6 with adjacent substituents is highly sensitive to the position of the methyl group on the aromatic ring [1].

Monoamine oxidase (MAO) Neuropharmacology Off-target profiling

Solubility and LogP-Driven Pharmacokinetic Differentiation: 4-Methyl vs. 2-Amino-4-Methyl Analog

The computed logP (XLogP3-AA) for 4-methylbenzo[d]thiazol-6-ol is 2.4, with a hydrogen bond donor count of 1 and acceptor count of 3 [1]. Its 2-amino analog, 2-amino-4-methylbenzothiazol-6-ol (CAS 26278-85-3), has a computed logP of 2.47, a higher polar surface area of 87.38 Ų, and an additional hydrogen bond donor (total of 2 HBD) due to the 2-amino group . The target compound's lower HBD count (1 vs. 2) and smaller PSA (61.4 vs. 87.38 Ų) predict superior passive membrane permeability and blood-brain barrier penetration compared to the 2-amino derivative, based on established Lipinski and CNS MPO scoring rules [1]. This differentiation is critical when the 4-methyl-6-ol scaffold is used as a core for further derivatization at the 2-position, where the absence of a pre-installed amine preserves synthetic degrees of freedom.

ADME/PK profiling Lead optimization Scaffold hopping

Evidence-Backed Application Scenarios Where 4-Methylbenzo[d]thiazol-6-ol Delivers Verifiable Differentiation


AHR-Mediated Toxicology Screening and Environmental Monitoring Studies

Based on the 4-methyl position conferring distinct AHR agonistic activity relative to 5-, 6-, and 7-methyl isomers, 4-methylbenzo[d]thiazol-6-ol serves as a specific probe compound for structure-activity relationship studies of benzothiazole environmental contaminants and their AHR-dependent toxicological effects [1]. Its use as a reference standard in cell-based AHR reporter assays enables researchers to attribute activation signals specifically to the 4-methyl substitution pattern, avoiding the confounding receptor activation profiles of other regioisomers [1].

CNS-Targeted Fragment-Based Drug Discovery with Optimized ADME Starting Points

With a computed logP of 2.4, a single hydrogen bond donor, and a polar surface area of 61.4 Ų, 4-methylbenzo[d]thiazol-6-ol is predicted to exhibit superior passive membrane permeability compared to its 2-amino analog (HBD = 2, TPSA = 87.38 Ų) [2]. This makes it a rationally selected fragment or core scaffold for CNS drug discovery programs where blood-brain barrier penetration is a critical design criterion and where the unsubstituted 2-position preserves synthetic flexibility for late-stage diversification [2].

MAO-Independent Neuropharmacology Control Compound Procurement

In contrast to 5-methylbenzo[d]thiazol-6-ol, which is reported to inhibit monoamine oxidase enzymes (MAO-A and MAO-B) and thus introduces confounding neurochemical activity, the 4-methyl isomer shows no evidence of MAO inhibitory activity in available databases . This differentiation makes 4-methylbenzo[d]thiazol-6-ol the appropriate negative control or MAO-inactive scaffold for neuropharmacology screening cascades, cellular phenotyping assays, and in vivo behavioral pharmacology studies where MAO inhibition must be excluded as a mechanism .

Physical State-Dependent Formulation and High-Throughput Screening Workflow Integration

The liquid physical state of 4-methylbenzo[d]thiazol-6-ol at room temperature, with a boiling point of 325.5±22.0 °C and density of 1.4 g/cm³, distinguishes it from the crystalline solid 2-methyl isomer (melting point 159–161 °C) [2]. This enables direct liquid handling in automated HTS platforms without dissolution steps, facilitates gravimetric or volumetric dispensing with reduced solvent use, and supports fragrance or flavor formulation studies where the liquid state and higher boiling point provide olfactory longevity advantages relative to solid regioisomers that require pre-dissolution .

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